Rollimusin
Description
Rollimusin (compound ID 18898) is a bioactive acetogenin isolated from the unripe fruits of Rollinia mucosa (Annonaceae family), a tropical plant traditionally used in herbal medicine for its cytotoxic properties . Structurally, it belongs to the class of annonaceous acetogenins, characterized by long aliphatic chains with terminal γ-lactone rings and multiple oxygenated functional groups (e.g., epoxide, hydroxyl). These compounds are renowned for their potent cytotoxicity against cancer cells by inhibiting mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion and apoptosis .
It was first isolated in 1999 alongside other acetogenins, such as bullatalicinone and rolliacocin, through ethyl acetate extraction of Rollinia mucosa fruits . Its pharmacological profile highlights its role in natural product-based anticancer research, particularly due to its selectivity toward malignant cells over healthy tissues .
Properties
Molecular Formula |
C37H66O8 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-8,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-10-16-30(39)19-14-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)20-13-12-18-29(38)17-11-8-6-7-9-15-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27?,29?,30?,31-,32+,33-,34-,35-,36-/m1/s1 |
InChI Key |
AFKUAQRKQMVATG-UHYBWJLZSA-N |
Isomeric SMILES |
CCCCCCC(CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
rollimusin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues from Rollinia mucosa
Rollimusin shares its botanical source with several structurally related compounds, including Rollicosin (ID 18897) and Rolliniastatin 1 (ID 18899). The table below summarizes their key properties:
| Compound | Physical Form | Pharmacological Activity | Source |
|---|---|---|---|
| Rollimusin | Waxy solid | Cytotoxic, antitumor | Rollinia mucosa |
| Rollicosin | Colorless powder | Cytotoxic | Rollinia mucosa |
| Rolliniastatin 1 | Not specified | Antitumor, cytotoxic | Rollinia mucosa |
| Rockogenin | Crystalline solid | Not explicitly stated (likely cytotoxic) | Rosa cymosa |
Key Observations :
- Activity: While all three compounds exhibit cytotoxicity, Rolliniastatin 1 is specifically noted for antitumor activity, suggesting a broader therapeutic scope .
Comparison with Graviola-Derived Acetogenins
Graviola (Annona muricata), a related Annonaceae species, produces acetogenins like bullatacin, asimicin, and squamocin, which are functionally analogous to Rollimusin:
| Compound | Selectivity for Cancer Cells | Mechanism of Action | Source |
|---|---|---|---|
| Rollimusin | High | Mitochondrial complex I inhibition | Rollinia mucosa |
| Bullatacin | High | Complex I inhibition, ATP depletion | Annona muricata |
| Asimicin | Moderate | Apoptosis induction via ROS generation | Annona squamosa |
Key Differences :
- Source Specificity: Rollimusin is unique to Rollinia mucosa, whereas bullatacin and asimicin are derived from other Annonaceae species. This may result in variations in stereochemistry and bioactivity .
- Mechanistic Nuances : Bullatacin and Rollimusin both target mitochondrial complex I, but asimicin’s reliance on reactive oxygen species (ROS) suggests divergent pathways for cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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